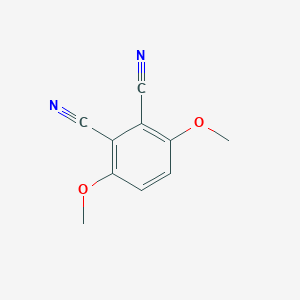
(4-Methoxy-phenyl)-phenylamino-acetonitrile
Vue d'ensemble
Description
(4-Methoxy-phenyl)-phenylamino-acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acetonitrile family, which is commonly used in organic synthesis and in the preparation of pharmaceuticals. MPAA has been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research.
Mécanisme D'action
The mechanism of action of (4-Methoxy-phenyl)-phenylamino-acetonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to a decrease in the phosphorylation of proteins, which can affect various cellular processes. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(4-Methoxy-phenyl)-phenylamino-acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which play important roles in cellular signaling pathways. This inhibition can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methoxy-phenyl)-phenylamino-acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research. However, (4-Methoxy-phenyl)-phenylamino-acetonitrile also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving (4-Methoxy-phenyl)-phenylamino-acetonitrile. One direction is to further investigate its mechanism of action, in order to better understand its effects on cellular processes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile can be used as a building block for the synthesis of new molecules, which can have a wide range of applications in the field of biomedical research.
Méthodes De Synthèse
The synthesis of (4-Methoxy-phenyl)-phenylamino-acetonitrile involves the reaction of 4-methoxyaniline and benzyl cyanide in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
(4-Methoxy-phenyl)-phenylamino-acetonitrile has been extensively used in scientific research as a building block for the synthesis of various molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been used in the synthesis of compounds that have anti-inflammatory and analgesic properties. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile has been used in the synthesis of fluorescent dyes, which are used in imaging studies.
Propriétés
IUPAC Name |
2-anilino-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-14-9-7-12(8-10-14)15(11-16)17-13-5-3-2-4-6-13/h2-10,15,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYMQCJISFSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302967 | |
| Record name | (4-Methoxy-phenyl)-phenylamino-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-phenylamino-acetonitrile | |
CAS RN |
15190-69-9 | |
| Record name | NSC155545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxy-phenyl)-phenylamino-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)



